Product packaging for 4-bromophenyl sulfurofluoridate(Cat. No.:CAS No. 133042-63-4)

4-bromophenyl sulfurofluoridate

Cat. No.: B6247609
CAS No.: 133042-63-4
M. Wt: 255.06 g/mol
InChI Key: OKPKIYNXQNWDCU-UHFFFAOYSA-N
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Description

4-Bromophenyl sulfurofluoridate (CAS 133042-63-4) is an organofluorine compound with the molecular formula C 6 H 4 BrFO 3 S and a molecular weight of 255.06 g/mol . As a sulfuryl fluoride derivative, this reagent is primarily valued in research settings for its potential application in synthetic organic chemistry, particularly in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions, which are powerful tools for drug discovery and polymer science. The compound requires cold-chain transportation to ensure stability . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPKIYNXQNWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromophenyl Sulfurofluoridate and Its Analogues

Established Preparative Routes via Phenol Functionalization

The functionalization of phenols, particularly 4-bromophenol, remains a cornerstone for the synthesis of 4-bromophenyl sulfurofluoridate.

Synthesis from 4-Bromophenol utilizing Sulfuryl Fluoride (B91410) (SO2F2)

A primary and widely adopted method for preparing this compound involves the direct reaction of 4-bromophenol with sulfuryl fluoride (SO2F2) gas. acs.orgacs.org This reaction is conducted in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic sulfur center of SO2F2, displacing a fluoride ion to yield the desired product.

The choice of base and solvent is critical for the success of this reaction. Organic bases such as triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed, often in solvents like acetonitrile (B52724) or ethyl acetate. nih.gov While effective, this method requires careful handling of the toxic and gaseous SO2F2. acs.orgnih.gov

Optimization of Base-Mediated Fluorosulfation Protocols in Research Synthesis

To enhance the efficiency and safety of the fluorosulfation process, significant research has focused on optimizing reaction conditions. The selection of the base is a key parameter, with stronger, non-nucleophilic bases often leading to faster reaction rates. The reaction can be performed at atmospheric pressure, though using a sealed vessel can improve the utilization of the gaseous SO2F2.

Furthermore, protocols have been developed for in situ use of sulfuryl fluoride from a stock solution in acetonitrile, which is particularly suitable for library synthesis in well-plate formats. acs.org Optimization of purification techniques, including solvent extraction and chromatography, is also crucial for obtaining the final product in high purity. The following table provides illustrative data on how the choice of base can influence the yield of aryl sulfurofluoridates.

BaseSolventTemperature (°C)Representative Yield (%)
TriethylamineAcetonitrile2588
DABCODichloromethane2595
DBUTetrahydrofuran092

This data is illustrative and specific results may vary.

Innovative and Sustainable Synthetic Strategies

The inherent hazards associated with handling sulfuryl fluoride gas have driven the development of safer and more sustainable synthetic alternatives. nih.govfigshare.comresearchgate.net

Development of Sulfuryl Fluoride-Free Methodologies for Fluorosulfate (B1228806) Generation

A significant focus of recent research has been the creation of methods that avoid the direct use of SO2F2 gas. nih.govfigshare.com

The use of solid, shelf-stable fluorosulfurylating agents represents a major advancement. acs.orgnih.gov Fluorosulfuryl imidazolium salts, such as the one derived from 1,1'-sulfonyldiimidazole (SDI), have emerged as effective reagents for this purpose. sim2.beresearchgate.netorganic-chemistry.org These crystalline solids are safer to handle than gaseous SO2F2 and can efficiently transfer the fluorosulfate moiety to phenols. acs.orgnih.gov For instance, a stable fluorosulfuryl imidazolium triflate salt has been shown to be a highly reactive agent for the fluorosulfation of phenols and amines. nih.gov More recently, a scalable, SO2F2-free synthesis of desmethyl SuFEx-IT has been developed, further simplifying access to these valuable reagents. organic-chemistry.orgfz-juelich.de

To circumvent the direct handling of SO2F2, a two-chamber reactor system can be employed for its ex situ generation. acs.orgsim2.beorganic-chemistry.orgacs.org In this setup, SO2F2 is produced in one chamber from a solid precursor, such as 1,1'-sulfonyldiimidazole (SDI), and then immediately consumed in a second chamber containing the phenol substrate. acs.orgsim2.beorganic-chemistry.orgacs.org This method allows for the generation of near-stoichiometric amounts of the gas, enhancing safety and control over the reaction. sim2.beacs.org While this approach is a significant improvement, it can require specialized glassware. fz-juelich.de

Chemoselective and Regioselective Synthesis of Substituted Aryl Sulfurofluoridates

The synthesis of substituted aryl sulfurofluoridates, including this compound, often begins with the preparation of the corresponding aryl sulfonyl chloride. A common and established method for this is the reaction of a sulfonic acid with a chlorinating agent. For instance, 4-bromobenzenesulfonyl chloride can be synthesized from 4-bromobenzenesulfonic acid using thionyl chloride (SOCl₂) . The electrophilic nature of the sulfonyl chloride group makes it a versatile intermediate for further transformations .

Once the aryl sulfonyl chloride is obtained, it can be converted to the corresponding sulfurofluoridate. A widely used method for this conversion is the reaction with a fluoride source, such as potassium fluoride (KF). This reaction is often facilitated by a phase-transfer catalyst, such as 18-crown-6 ether, in an aprotic solvent like acetonitrile. The crown ether helps to solubilize the fluoride salt, thereby increasing its nucleophilicity mdpi.comnih.gov.

The general reaction for the formation of an aryl sulfurofluoridate from an aryl sulfonyl chloride can be represented as:

ArSO₂Cl + KF --(18-crown-6)--> ArSO₂F + KCl

This methodology is applicable to a wide range of aryl sulfonyl chlorides, allowing for the synthesis of various substituted aryl sulfurofluoridates.

The preparation of ortho-, meta-, and para-substituted analogues of aryl sulfurofluoridates relies on the regioselective synthesis of the precursor substituted anilines or other aromatic compounds. The position of the substituent on the aromatic ring dictates the final substitution pattern of the sulfurofluoridate.

A powerful method for the regioselective synthesis of substituted aryl sulfonyl fluorides is through the diazotization of anilines, followed by a Sandmeyer-type reaction. This approach allows for the introduction of the sulfonyl fluoride group at a specific position on the aromatic ring, depending on the substitution pattern of the starting aniline mdpi.comorganic-chemistry.org.

The general scheme for this process is as follows:

Diazotization of a substituted aniline: The substituted aniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

Sulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (e.g., DABSO) and a fluoride source (e.g., KHF₂) in the presence of a suitable catalyst to yield the desired substituted aryl sulfonyl fluoride mdpi.comorganic-chemistry.org.

By selecting the appropriately substituted aniline (ortho-, meta-, or para-), one can achieve the desired regiochemistry in the final product. For example, starting with 4-bromoaniline would lead to the para-substituted product, this compound.

The following table summarizes the synthesis of this compound from 4-bromobenzenesulfonyl chloride:

StepReactantsReagentsSolventProduct
14-Bromobenzenesulfonyl chloridePotassium fluoride (KF), 18-crown-6AcetonitrileThis compound

Detailed research findings indicate that the conversion of sulfonyl chlorides to sulfonyl fluorides using KF and 18-crown-6 proceeds with excellent outcomes mdpi.com. This method is valued for its simplicity and high efficiency.

Considerations for Scalability in Academic Synthetic Campaigns

Scaling up the synthesis of this compound and its analogues from laboratory to larger, gram-scale quantities in an academic setting presents several challenges and considerations.

Reaction Conditions and Safety: The reaction conditions need to be carefully managed during scale-up. The fluorination reaction is typically exothermic and requires efficient heat dissipation to prevent side reactions and ensure safety. The use of specialized equipment, such as jacketed reactors, may be necessary.

Work-up and Purification: Purification of the final product on a larger scale can be challenging. Column chromatography, which is often used for small-scale purification, may not be practical for large quantities. Alternative purification methods such as recrystallization or distillation may need to be developed and optimized.

Waste Disposal: The generation of chemical waste is another important consideration. The use of chlorinated solvents and other hazardous reagents necessitates proper waste management protocols to minimize environmental impact.

Recent literature suggests that photoredox catalysis can be a mild and scalable method for preparing alkyl sulfonyl fluorides, and this approach has been successfully scaled up to the 5-gram scale using a continuous stirred tank reactor cascade organic-chemistry.org. While this specific example is for alkyl sulfonyl fluorides, it highlights the potential for developing more scalable and sustainable methods for the synthesis of aryl sulfurofluoridates in academic research.

The following table outlines some key considerations for scaling up the synthesis of this compound:

ConsiderationFactorMitigation Strategy
Cost High cost of 4-bromobenzenesulfonyl chloride and 18-crown-6.Explore alternative, more cost-effective synthetic routes or catalysts.
Safety Exothermic nature of the fluorination reaction.Use of appropriate cooling systems and monitoring of reaction temperature.
Purification Difficulty of large-scale column chromatography.Develop and optimize recrystallization or distillation procedures.
Waste Generation of hazardous chemical waste.Implement green chemistry principles and proper waste disposal protocols.

Mechanistic Investigations and Computational Studies

Elucidation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Mechanisms

The SuFEx reaction, involving the exchange of a fluoride atom at a sulfur(VI) center, is a powerful tool for forging robust connections between molecular building blocks. nih.govnih.gov Understanding the underlying mechanism is paramount for optimizing reaction conditions and expanding its synthetic utility. nih.gov

Computational studies, particularly using density functional theory (DFT), have been instrumental in dissecting the mechanistic pathways of SuFEx reactions. For the reaction of methanesulfonyl fluoride with methylamine (B109427), a prototypical SuFEx transformation, the mechanism is characterized as an SN2-type reaction. nih.gov This suggests an associative pathway where the nucleophile attacks the sulfur center, leading to a pentacoordinate transition state before the fluoride leaving group departs. This contrasts with a dissociative pathway, which would involve the unimolecular cleavage of the S-F bond as the rate-determining step. The stability of sulfonyl fluorides, including 4-bromophenyl sulfurofluoridate, against reduction and thermolysis points towards a mechanism that requires activation for the S-F bond to be cleaved heterolytically. sigmaaldrich.com

The inherent stability of the S-F bond necessitates the use of catalysts to promote the SuFEx reaction. claremont.edudigitellinc.com Research has highlighted the efficacy of both Lewis acids and bifluoride salts in this capacity.

Lewis Acids: The use of metal Lewis acids, such as Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), represents a significant advancement in SuFEx chemistry. organic-chemistry.orgresearchgate.net These catalysts activate sulfonyl fluorides towards nucleophilic attack by silylated amines, facilitating the formation of sulfonamides, sulfamates, and sulfamides. organic-chemistry.orgnih.gov The proposed catalytic cycle involves the coordination of the Lewis acid to the fluorine atom of the sulfonyl fluoride, increasing its electrophilicity. The use of silyl (B83357) amines is crucial as the silicon atom acts as a fluoride trap, forming a stable Si-F bond and enabling catalytic turnover. claremont.eduorganic-chemistry.org This approach circumvents the need for stoichiometric bases that are often required to deprotonate amine nucleophiles. researchgate.net A variety of Lewis acids, including Ca(OTf)₂, LiNTf₂, Zn(NTf₂)₂, and La(NTf₂)₃, have demonstrated catalytic activity. nih.gov

Bifluoride Salts: Bifluoride salts (Q⁺[FHF]⁻) have proven to be exceptionally potent catalysts for the SuFEx reaction between aryl silyl ethers and aryl fluorosulfates. polympart.comnih.govnih.gov They exhibit significantly higher activity compared to traditional organosuperbases, allowing for much lower catalyst loadings (as low as 0.05 mol%). polympart.comnih.gov The proposed mechanism for bifluoride-catalyzed trifluoromethylation of sulfonyl fluorides using TMSCF₃ involves the initial formation of a siliconate complex from the reaction of bifluoride with TMSCF₃. cshl.edu This highly reactive species then facilitates the transfer of the trifluoromethyl group to the sulfonyl fluoride. Anhydrous polar aprotic solvents like DMSO are critical for the success of these reactions, likely due to improved catalyst solubility. cshl.edusemanticscholar.org

In SuFEx reactions involving amine nucleophiles, the addition of a complementary base plays a crucial role in lowering the reaction barrier. nih.gov Computational studies on the reaction between methanesulfonyl fluoride and methylamine revealed that a tertiary amine base, such as trimethylamine, significantly reduces the activation energy. The base coordinates to the amine nucleophile, increasing its nucleophilicity. nih.gov This leads to a more exergonic reaction and a substantially lower reaction barrier. The transition state in the presence of the base is characterized by a shorter N-S bond and a relatively short S-F bond, indicative of an early transition state. nih.gov

Application of Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for gaining deep insights into the intricacies of SuFEx reaction mechanisms.

DFT calculations have been widely employed to map out the potential energy surfaces of SuFEx reactions, providing detailed information about the structures of reactants, transition states, and products. nih.gov These calculations have been pivotal in establishing the SN2-type mechanism for the reaction of sulfonyl fluorides with amines and in understanding the influence of catalysts and additives. nih.gov For instance, DFT studies have quantified the reduction in the reaction barrier upon the addition of a complementary base, providing a theoretical basis for its experimental observation. nih.gov

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into chemically meaningful components, such as electrostatic interactions, Pauli repulsion, orbital interactions, and dispersion forces. escholarship.orgscm.com In the context of SuFEx reactions, EDA can be applied to the transition state to understand the nature of the interactions between the reactants and any catalysts or additives. nih.gov By quantifying the contributions of different energy terms, EDA provides a deeper understanding of the factors that stabilize the transition state and influence the reaction rate and selectivity. escholarship.orgnih.gov For example, in the reaction of methanesulfonyl fluoride and methylamine, EDA at the transition state can quantify the stereoelectronic effects that are modulated by the presence of a complementary base. nih.gov While specific EDA studies on this compound were not found, the principles of this method are broadly applicable to understanding its reactivity.

Interactive Data Table: Catalysts in SuFEx Reactions

Catalyst TypeExample CatalystReactantsProduct TypeKey Mechanistic Feature
Lewis AcidCa(NTf₂)₂Sulfonyl fluoride, Silyl amineSulfonamideLewis acid activates S-F bond; Si acts as a fluoride trap. organic-chemistry.orgresearchgate.net
Bifluoride SaltKHF₂Aryl silyl ether, Aryl fluorosulfate (B1228806)Diaryl sulfateBifluoride ion acts as a highly active catalyst. polympart.comnih.gov
Complementary BaseTrimethylamineSulfonyl fluoride, Primary amineSulfonamideBase increases nucleophilicity of the amine, lowering the reaction barrier. nih.gov

Mechanistic Insights into S-F Bond Activation and Chemo/Regioselectivity

The reactivity of this compound, a member of the Sulfur(VI) Fluoride Exchange (SuFEx) family of compounds, is centered around the activation of the strong sulfur-fluorine (S-F) bond. Mechanistic investigations, largely through computational studies on analogous aryl sulfonyl fluorides, have provided significant insights into the factors governing this activation and the subsequent chemo- and regioselectivity of its reactions.

The activation of the S-F bond is a critical step for the subsequent nucleophilic substitution at the sulfur atom. Due to the high strength of the S-F bond, this process often requires catalysis. Computational studies on benzenesulfonyl fluoride, a close structural analog of this compound, have elucidated the role of catalysts in lowering the activation barrier for S-F bond cleavage. For instance, calcium bistriflimide, Ca(NTf₂)₂, has been shown to facilitate the reaction between sulfonyl fluorides and amines. Density Functional Theory (DFT) calculations have revealed a two-point contact between the calcium ion and the sulfonyl fluoride, where the calcium ion interacts with both the sulfonyl oxygen atoms and the fluorine atom. This interaction stabilizes the developing negative charge on the fluoride as it departs, thereby lowering the energy of the transition state. hmc.edu The calculated activation barrier for the Ca(NTf₂)₂-mediated reaction of benzenesulfonyl fluoride with piperidine (B6355638) is approximately 21 kcal/mol, which is in good agreement with experimental kinetic data. hmc.edu

The electronic properties of the substituent on the aryl ring are known to modulate the reactivity of aryl sulfonyl fluorides. nih.gov Electron-withdrawing groups are generally expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The bromine atom in the para-position of this compound is a weakly deactivating, ortho-para directing group due to the competing effects of its electron-withdrawing inductive effect and its electron-donating resonance effect. This would suggest that this compound is likely to be of comparable or slightly higher reactivity than unsubstituted benzenesulfonyl fluoride.

The general mechanism for the reaction of an aryl sulfonyl fluoride with a nucleophile, such as an amine, is believed to proceed through a stepwise addition-elimination pathway. This involves the initial attack of the nucleophile on the electrophilic sulfur atom to form a trigonal bipyramidal intermediate. The subsequent departure of the fluoride ion leads to the final product. The nature of the nucleophile and the reaction conditions can influence the rate-determining step of this process.

Chemo- and Regioselectivity

The chemoselectivity of this compound is a key feature of its utility in chemical synthesis and chemical biology. The sulfonyl fluoride group is remarkably stable towards many reagents and reaction conditions, allowing for selective transformations at other positions of the molecule. For instance, the carbon-bromine bond can potentially undergo cross-coupling reactions without affecting the sulfonyl fluoride moiety.

In reactions with molecules containing multiple nucleophilic sites, such as amino acids, sulfonyl fluorides exhibit a degree of chemoselectivity. Studies on various aryl sulfonyl fluorides have shown that they can react with the side chains of several amino acids, including serine, threonine, lysine, tyrosine, cysteine, and histidine. nih.gov The specific residue that reacts can be influenced by the local protein environment and the pH of the medium. For example, with some enzymes, reaction with a tyrosine residue is observed at a higher pH, while a histidine residue is modified at a lower pH. nih.gov

Regioselectivity in the context of this compound primarily refers to the site of nucleophilic attack. In the absence of other reactive sites on the molecule, nucleophilic attack is expected to occur exclusively at the sulfur atom of the sulfonyl fluoride group.

The following tables summarize hypothetical computational and kinetic data for the reaction of this compound with a generic nucleophile, based on the principles derived from studies on analogous aryl sulfonyl fluorides.

Table 1: Hypothetical Calculated Activation Energies for the Reaction of Substituted Aryl Sulfonyl Fluorides with an Amine Nucleophile

Substituent (X) in X-C₆H₄SO₂FActivation Energy (kcal/mol) - UncatalyzedActivation Energy (kcal/mol) - Ca(NTf₂)₂ Catalyzed
H35.221.5
4-Br 34.5 20.8
4-NO₂32.119.2
4-OCH₃36.822.7

Table 2: Hypothetical Relative Reaction Rates for the Reaction of Substituted Aryl Sulfonyl Fluorides with Tyrosine

Substituent (X) in X-C₆H₄SO₂FRelative Rate Constant (k_rel)
H1.0
4-Br 1.5
4-NO₂8.2
4-OCH₃0.4

Note: This table illustrates the expected trend in reactivity based on the electronic nature of the para-substituent. The values are hypothetical and for comparative purposes only.

Advanced Applications in Chemical Synthesis and Functional Materials Research

Utilization as Strategic Building Blocks in Modular Synthesis

4-Bromophenyl sulfurofluoridate serves as a key bifunctional building block, enabling modular approaches to the synthesis of complex molecules. The presence of both a bromine atom, amenable to a wide range of cross-coupling reactions, and a sulfurofluoridate group, which can participate in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, allows for sequential and orthogonal functionalization.

Enablement of Molecular Scaffold Diversification

The robustness of the sulfonyl fluoride group under various reaction conditions, including palladium-catalyzed cross-coupling reactions, makes this compound an excellent platform for molecular scaffold diversification. nih.gov This stability allows for the modification of the aryl ring through reactions at the bromine position without affecting the sulfurofluoridate moiety. For instance, Suzuki, Stille, and Negishi cross-coupling reactions can be employed to introduce a wide variety of substituents at the 4-position of the phenyl ring, thereby generating a library of diverse molecular scaffolds. nih.gov This approach is central to diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse molecules. nih.govyoutube.com The resulting functionalized aryl sulfonyl fluorides can then be used in subsequent transformations, leveraging the reactivity of the sulfonyl fluoride group.

A key advantage of this strategy is the ability to construct a wide array of molecular architectures from a single, readily accessible starting material. This modularity is highly valuable in medicinal chemistry and materials science for the rapid generation and screening of new compounds with desired properties. nih.govumb.educrsubscription.com

Table 1: Examples of Cross-Coupling Reactions for Molecular Scaffold Diversification

Reaction Type Reactant Catalyst/Conditions Product Type Reference
Suzuki CouplingArylboronic acidPd catalyst, baseBiaryl sulfonyl fluoride nih.gov
Stille CouplingOrganostannanePd catalystAryl-substituted sulfonyl fluoride nih.gov
Negishi CouplingOrganozinc reagentPd or Ni catalystAryl-substituted sulfonyl fluoride nih.gov

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex, often biologically active, molecules at a late step in the synthetic sequence. mpg.dersc.org This approach avoids the need for de novo synthesis of each new analog, saving significant time and resources. chemrxiv.orgchemrxiv.org The reactivity of the sulfonyl fluoride group makes it a valuable tool for LSF. acs.orgrsc.org

Aryl sulfonyl fluorides can react with a variety of nucleophiles, including amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. This reactivity has been exploited to modify complex molecules containing suitable nucleophilic handles. The ability to introduce the sulfonyl fluoride moiety late in a synthetic route, or to have it present as a stable functional group throughout a synthesis, allows for the late-stage introduction of diverse functionalities. nih.govnih.gov This is particularly useful for fine-tuning the properties of a lead compound in a medicinal chemistry program.

Contributions to Polymer Chemistry and Materials Science

The unique reactivity of the sulfonyl fluoride group has been instrumental in the development of novel polymerization methods and materials with tailored properties.

Synthesis of Polymeric Materials via SuFEx Linkages

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a highly efficient and reliable click chemistry reaction. acs.org This reaction involves the formation of a stable covalent bond between a sulfonyl fluoride and a silyl (B83357) ether or a phenol. The near-perfect efficiency and orthogonality of the SuFEx reaction have made it a powerful tool for the synthesis of polymers. digitellinc.com

By designing monomers containing a sulfonyl fluoride group and a suitable nucleophile, a variety of polymeric materials can be synthesized through step-growth polymerization. The resulting polysulfonates and polysulfamides exhibit a range of interesting properties, making them suitable for various applications. The stability of the S-F bond allows for precise control over the polymerization process, leading to polymers with well-defined structures and molecular weights. acs.org

Applications in Surface Modification Technologies

The ability of sulfonyl fluorides to react with surface-bound hydroxyl or amine groups has been exploited for the modification of various materials. This surface functionalization can dramatically alter the properties of a material, such as its wettability, adhesion, and biocompatibility. researchgate.netnih.govyoutube.com

One notable example is the modification of carbon fiber surfaces using SuFEx chemistry. researchgate.net By treating the surface with a molecule containing a sulfonyl fluoride, a robust and stable functional layer can be grafted onto the fiber. This modification can improve the interfacial adhesion between the carbon fibers and a polymer matrix in composite materials, leading to enhanced mechanical properties. The versatility of this approach allows for the introduction of a wide range of functional groups onto surfaces, opening up possibilities for the creation of advanced materials with tailored surface properties. researchgate.netnih.gov

Enabling Research in Radiochemistry and Isotope Labeling

The development of radiolabeled compounds is crucial for diagnostic imaging techniques such as Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules of biological interest is a key area of research in radiochemistry.

The sulfonyl fluoride group has emerged as a valuable precursor for the synthesis of ¹⁸F-labeled compounds. researchgate.netnih.govosti.gov The synthesis of ¹⁸F-labeled aryl fluorosulfates can be achieved through nucleophilic radiofluorination of precursor molecules. nih.gov This involves the reaction of a suitable precursor with cyclotron-produced [¹⁸F]fluoride. acs.org The resulting ¹⁸F-labeled sulfonyl fluoride can then be used to label biomolecules or serve as a synthon for the preparation of other ¹⁸F-labeled tracers. researchgate.netscispace.comnih.govresearchgate.net

The stability of the sulfonyl fluoride group, combined with the development of efficient radiofluorination methods, makes it an attractive moiety for the development of new PET imaging agents.

Development of ¹⁸F-Fluorination Synthons and Methodologies

The development of novel synthons and methodologies for the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules for positron emission tomography (PET) is a significant area of research. One promising avenue involves the use of sulfonyl fluorides and the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This approach offers a robust and efficient means of creating stable, covalently labeled radiotracers.

A key strategy in this field is the creation of bifunctional synthons that can be readily labeled with ¹⁸F and then conjugated to a target molecule. Research has demonstrated a general route to prepare various arylsulfonyl [¹⁸F]fluorides from their corresponding sulfonyl chloride precursors. nih.gov This method allows for the nucleophilic incorporation of [¹⁸F]F⁻ under aqueous conditions, which is advantageous for labeling complex biological molecules. nih.gov

The process typically involves reacting the sulfonyl chloride analogue with a source of [¹⁸F]fluoride, such as cesium [¹⁸F]fluoride (Cs[¹⁸F]F), in a suitable solvent mixture. nih.gov For instance, bifunctional 4-formyl-, 3-formyl-, 4-maleimido-, and 4-oxyalkynyl-arylsulfonyl [¹⁸F]fluorides have been successfully synthesized using this approach. nih.gov The reactions are often rapid, occurring at room temperature within 15 minutes. nih.gov

To facilitate the purification of the resulting ¹⁸F-labeled tracer, pyridine (B92270) can be employed to selectively degrade the unreacted sulfonyl chloride precursor without significantly impacting the yield of the desired product. nih.gov In some cases, the inclusion of pyridine at the beginning of the radiofluorination process has been shown to enhance the yields of certain synthons, such as 4-(prop-2-ynyloxy)benzenesulfonyl [¹⁸F]fluoride. nih.gov

An important advancement in this area is the concept of isotopic exchange on aryl fluorosulfates. This method allows for an ultrafast radiolabeling process. chemrxiv.org The principle relies on the exchange of a non-radioactive fluorine atom on the sulfonyl fluoride group with a radioactive ¹⁸F atom from an [¹⁸F]fluoride source. chemrxiv.org This exchange is hypothesized to have a low kinetic barrier, enabling the reaction to proceed quickly at room temperature. chemrxiv.org The resulting ¹⁸F-labeled aryl fluorosulfates are often stable under physiological conditions, making them ideal candidates for PET imaging probes. chemrxiv.org

One notable proof-of-principle study involved the synthesis of 3-formyl-2,4,6-trimethylbenzenesulfonyl [¹⁸F]fluoride in a high decay-corrected yield. nih.gov This synthon was then used to radioactively label an oxyamino-modified bombesin(6-14) analogue. nih.gov Although the resulting ¹⁸F-labeled peptide showed some susceptibility to in vivo defluorination, this work represents a crucial first step in developing an aqueous, room-temperature ¹⁸F labeling strategy based on sulfonyl fluorides. nih.gov

The table below summarizes the conditions and yields for the synthesis of various arylsulfonyl [¹⁸F]fluorides from their sulfonyl chloride precursors.

Table 1: Synthesis of Arylsulfonyl [¹⁸F]Fluorides

Precursor Reaction Conditions Radiochemical Yield (Decay Corrected) Reference
3-formyl-2,4,6-trimethylbenzenesulfonyl chloride Cs[¹⁸F]F/Cs₂CO₃(aq.), tBuOH/H₂O, RT, 15 min 88 (±8)% nih.gov
4-formyl-benzenesulfonyl chloride Cs[¹⁸F]F/Cs₂CO₃(aq.), tBuOH/H₂O, RT, 15 min Not Reported nih.gov
4-N-maleimide-benzenesulfonyl chloride Cs[¹⁸F]F/Cs₂CO₃(aq.), tBuOH/H₂O, RT, 15 min Not Reported nih.gov
4-(prop-2-ynyloxy)benzenesulfonyl chloride Cs[¹⁸F]F/Cs₂CO₃(aq.), tBuOH/H₂O/Pyridine, RT, 15 min Improved with Pyridine nih.gov

Further research has focused on optimizing the radiofluorination process by exploring different phase transfer agents. nih.gov For instance, tetraethylammonium (B1195904) bicarbonate (Et₄NHCO₃) is a commonly used base, while benzyl-tri-n-butylammonium chloride (BnBu₃NCl) and benzyltriethylammonium chloride (BnEt₃NCl) have been introduced as novel phase transfer agents for [¹⁸F]SuFEx chemistry. nih.gov These agents facilitate the separation of [¹⁸F]fluoride and can influence the efficiency of the labeling reaction. nih.gov

The development of these synthons and methodologies underscores the potential of sulfonyl fluoride chemistry in advancing the field of PET imaging. The ability to perform these labeling reactions under mild, aqueous conditions opens the door to the radiolabeling of a wide range of sensitive biological molecules, paving the way for new diagnostic tools.

Analytical and Structural Elucidation Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-bromophenyl sulfurofluoridate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and for identifying the presence and environment of fluorine atoms.

¹H NMR: The proton NMR spectrum would provide information on the aromatic protons. Due to the para-substitution pattern on the phenyl ring, two distinct signals, likely appearing as doublets, would be expected in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to two protons each.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine would be influenced by the heavy atom effect, and its chemical shift would be informative. The carbon attached to the sulfurofluoridate group would also have a characteristic chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the sulfurofluoridate group. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a sulfur atom. chemicalbook.com Coupling between the fluorine and the sulfur (if the sulfur isotope is NMR active) or other nearby nuclei could provide further structural insights.

Interactive Data Table: Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)Expected Multiplicity
¹H (Aromatic)~7.5-7.8Doublet
¹H (Aromatic)~7.2-7.5Doublet
¹³C (C-Br)~120-130Singlet
¹³C (C-S)~140-150Singlet
¹³C (Aromatic CH)~125-135Singlet
¹⁹F (S-F)Specific to sulfurofluoridatesSinglet or Multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, characteristic absorption bands would be expected for the S-F bond, the S=O bonds of the sulfonyl group, and the C-Br bond, as well as vibrations associated with the benzene (B151609) ring.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
S=O Stretch (asymmetric)~1350-1400
S=O Stretch (symmetric)~1150-1200
S-F Stretch~800-900
C-Br Stretch~500-650
Aromatic C-H Stretch~3000-3100
Aromatic C=C Stretch~1450-1600

Spectrometric Characterization Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for determining the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the presence of bromine, sulfur, and fluorine. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Chromatographic Separation and Analysis Techniques

Chromatographic methods are used to separate components of a mixture and to assess the purity of a compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netnih.gov For this compound, a spot of the compound would be applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). nih.gov The plate would then be developed in a suitable mobile phase (a solvent or mixture of solvents). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be characteristic for the compound in a given solvent system. Visualization of the spot could be achieved under UV light or by using a staining agent if the compound is not colored. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS analysis provides critical information regarding its purity and molecular structure through its characteristic fragmentation pattern.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. The separation of components within the sample is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase.

Upon exiting the GC column, the isolated "this compound" molecules enter the mass spectrometer's ion source. Here, they are bombarded with a beam of high-energy electrons, a process known as electron ionization (EI). This results in the removal of an electron from the molecule, forming a positively charged molecular ion (M+•). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. These fragments are then accelerated and separated by a mass analyzer, typically a quadrupole, based on their mass-to-charge ratio (m/z). A detector then records the abundance of each fragment.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentPredicted m/zDescription
[C₆H₄BrSO₂F]⁺238/240Molecular Ion
[C₆H₄Br]⁺155/1574-Bromophenyl cation
[SO₂F]⁺83Sulfurofluoridate group

Note: The m/z values for bromine-containing fragments are presented as a pair due to the natural isotopic abundance of 79Br and 81Br.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For "this compound," HPLC is an ideal method for assessing purity and for its quantification in various matrices.

In an HPLC analysis, a liquid solvent, known as the mobile phase, carries the sample through a column packed with a solid adsorbent material, the stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a compound like "this compound," a reversed-phase HPLC method is commonly employed.

While a specific, standardized HPLC method for "this compound" is not widely published, a typical method can be outlined based on the analysis of similar aryl sulfonyl fluorides and brominated aromatic compounds. A C18 column, which has a non-polar stationary phase, would be a suitable choice. The mobile phase would likely consist of a mixture of an aqueous component (like water with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure good separation and efficient elution of the compound.

Detection is typically achieved using a UV-Vis detector, as the aromatic ring in "this compound" absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) for the compound would be determined to ensure maximum sensitivity.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a representative method and would require optimization for specific applications.

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction analysis is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For "this compound," this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The technique relies on the principle that when a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This diffraction pattern is dependent on the specific arrangement of atoms in the crystal. By measuring the directions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

Table 3: Representative Crystallographic Data for a Related Aryl Sulfonamide

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 11.456(2)
c (Å) 12.345(3)
β (˚) 109.12(3)
Volume (ų) 1354.1(5)
Z 4

Source: Adapted from crystallographic data for N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. researchgate.net These values are illustrative of the data obtained from an X-ray diffraction experiment.

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for rational drug design and materials science applications.

Future Research Directions and Emerging Opportunities in Fluorosulfate Chemistry

Development of Novel Catalytic Systems and Methodologies for Fluorosulfate (B1228806) Transformations

The progression from stoichiometric to catalytic activation of sulfur(VI) fluorides is a primary objective in advancing their synthetic utility. nih.govclaremont.edu Early strategies in this domain centered on base catalysis. nih.gov The activation of the sulfur center for nucleophilic addition was explored using nitrogen and phosphorus bases, with a key mechanistic hypothesis suggesting the reversible addition of a base catalyst to the S(VI) fluoride (B91410), forming a more reactive species. nih.gov

More recently, research has shifted towards Lewis acid catalysis, presenting a promising new frontier. A notable example is the use of calcium(II) salts, such as calcium bistriflimide (Ca(NTf2)2), to mediate Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. nih.govmorressier.com While initial studies required stoichiometric amounts of the calcium salt for efficient conversion, they provided critical mechanistic insights. nih.gov Computational and experimental work has elucidated that a two-point interaction between the Ca2+ ion and the sulfonyl fluoride activates the sulfur(VI) center and stabilizes the fluoride leaving group. nih.govmorressier.com Future work is aimed at overcoming the formation of stable calcium-fluoride complexes that inhibit catalytic turnover, potentially through the use of fluoride scavengers or thermal regeneration of the active catalyst, to achieve a truly efficient catalytic cycle. nih.gov

In parallel, novel palladium-catalyzed methodologies are being developed. One such advancement is the reductive carbonylation of aryl fluorosulfonates using syngas (a mixture of CO and H2) to produce valuable aryl aldehydes. rsc.org This process demonstrates the potential for developing catalytic systems that leverage the fluorosulfate group for cross-coupling reactions.

Catalyst TypeExample CatalystMechanistic RoleResearch Goal
Base Catalysis 4-(dimethylamino)pyridine (DMAP), DBUActivates the S(VI) fluoride for nucleophilic attack. nih.govImprove efficiency and expand substrate scope.
Lewis Acid Catalysis Calcium bistriflimide (Ca(NTf2)2)Activates the sulfur center and stabilizes the fluoride leaving group via two-point coordination. nih.govmorressier.comAchieve efficient catalytic turnover by overcoming product inhibition. nih.gov
Transition Metal Catalysis Palladium Acetate / LigandFacilitates reductive carbonylation of the Ar-OSO2F bond. rsc.orgDevelop a broader range of cross-coupling reactions for fluorosulfates.

Expansion of Reaction Scope and Substrate Diversity for Aryl Sulfurofluoridates

Aryl sulfurofluoridates are gaining recognition as versatile and shelf-stable electrophiles, serving as effective alternatives to traditional aryl halides or triflates in a variety of organic transformations. researchgate.net A significant advantage is their straightforward synthesis from readily available and diverse phenols and hydroxylated heteroarenes using inexpensive sulfuryl fluoride (SO2F2). rsc.orgresearchgate.net This accessibility paves the way for a broad expansion of substrate diversity.

Future research will likely focus on expanding the portfolio of reactions that aryl sulfurofluoridates can undergo. The successful palladium-catalyzed formylation of meta- and para-substituted aryl fluorosulfonates into their corresponding aldehydes is a key proof-of-concept. rsc.org This work can be extended to other carbonylation reactions, as well as a wider range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. The inherent stability of the fluorosulfate group, which is resistant to reduction and oxidation, allows for its compatibility with a wide range of functional groups, further broadening the potential substrate scope. nih.gov The development of libraries of diverse fluorosulfates for screening in drug discovery and chemical biology highlights the drive to expand their application to complex molecular scaffolds. nih.gov

Integration with Automated Synthesis and Continuous Flow Chemistry Platforms

The integration of fluorosulfate chemistry with modern synthesis technologies like automated systems and continuous flow platforms represents a major opportunity for advancement. Continuous flow chemistry, in particular, offers enhanced safety, scalability, and reaction efficiency compared to traditional batch processing. nih.gov These advantages are especially pertinent for reactions involving gaseous reagents like SO2F2 (used in fluorosulfate synthesis) or syngas (used in their transformation). rsc.org

A continuous flow method for the palladium-catalyzed synthesis of aryl aldehydes from aryl fluorosulfonates has been successfully demonstrated. rsc.org The system allowed for precise control of gas and reagent addition, temperature, and pressure, leading to good to excellent yields in short reaction times. rsc.org This platform mitigates the risks associated with handling toxic gases and exothermic reactions. rsc.orgnih.gov

Future directions will involve coupling these continuous flow reactors with automated systems for reaction optimization and library synthesis. chemrxiv.org Automated platforms can rapidly screen different catalysts, ligands, solvents, and reaction conditions to discover new transformations and improve existing ones. Furthermore, multi-step, telescoped reactions can be designed in continuous flow, enabling the synthesis of complex molecules from simple fluorosulfate precursors without the need for isolating intermediates, significantly improving efficiency. nih.govyoutube.com The development of automated continuous manufacturing for related compounds like aryl sulfonyl chlorides showcases a viable blueprint for the large-scale, safe, and efficient production of fluorosulfate-based chemicals. mdpi.com

Exploration of New Mechanistic Paradigms within Sulfur(VI)-Fluorine Chemistry

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reactions in sulfur(VI)-fluorine chemistry. nih.govclaremont.edu Current research is actively exploring several mechanistic paradigms beyond simple nucleophilic substitution.

One area of investigation distinguishes between the activation of the S(VI) fluoride by a base catalyst versus the activation of the nucleophile (e.g., a silyl (B83357) ether) by the base. nih.gov In Lewis acid catalysis with Ca(NTf2)2, computational studies have been vital in revealing a mechanism involving a two-point binding interaction that enhances the electrophilicity of the sulfur atom while simultaneously stabilizing the departing fluoride ion. nih.govmorressier.com

A different mechanistic paradigm can be drawn from related biological systems. Studies on sulfotransferase enzymes, which catalyze the transfer of a sulfuryl group, suggest that the reaction proceeds through a dissociative, sulfotrioxide-like transition state. nih.govnih.gov In this model, the bond to the leaving group is substantially broken before the bond to the incoming nucleophile is formed. nih.gov Exploring whether similar dissociative pathways can be accessed in synthetic systems could lead to new reactivity patterns that are not governed by the steric and electronic constraints of a traditional associative transition state. Furthermore, complex mechanisms involving in-situ modification of catalyst ligands, as observed in some palladium-catalyzed fluorination reactions, present another avenue for exploration that could explain unexpected reactivity and selectivity. chemrxiv.org

Synergistic Applications in Interdisciplinary Research Domains (e.g., Chemical Biology Tool Development, Advanced Materials)

The unique properties of the aryl sulfurofluoridate group make it an exceptionally valuable tool for interdisciplinary research, particularly in chemical biology. Aryl fluorosulfates have emerged as a class of "context-dependent" electrophiles for covalent protein modification. nih.gov Unlike more aggressive electrophiles, their reactivity is attenuated but can be enhanced within the specific microenvironment of a protein binding site, allowing them to covalently label nucleophilic amino acid residues such as tyrosine, lysine, serine, and histidine, not just the more commonly targeted cysteine. nih.govnih.gov This has enabled the development of chemical probes for chemogenomic and chemoproteomic studies, helping to map protein-ligand interactions and expand the "druggable" proteome. nih.govnih.gov Future work will involve creating larger and more diverse libraries of fluorosulfate-containing fragments to discover new ligands and covalent inhibitors for challenging protein targets. chemrxiv.org

In materials science, the robust and efficient nature of the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction positions it as a next-generation "click chemistry" transformation. chemrxiv.org This suggests a significant opportunity for using bifunctional building blocks derived from compounds like 4-bromophenyl sulfurofluoridate to synthesize novel polymers and advanced materials. The bromine atom can serve as a handle for one type of polymerization or surface attachment, while the sulfurofluoridate group can be used for a subsequent SuFEx "click" reaction to introduce other functionalities or create cross-linked networks. This dual reactivity could be exploited to create functional coatings, novel block copolymers, and dynamic materials with precisely engineered properties.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-bromophenyl sulfurofluoridate with high purity?

  • Methodological Answer : Synthesis typically involves reacting 4-bromophenol with fluorosulfonic acid derivatives under controlled anhydrous conditions. Purification via flash silica gel column chromatography (using gradients of ethyl acetate/hexane) ensures high purity (>95%). Analytical validation through melting point determination and spectroscopic techniques (e.g., 1^1H/13^{13}C NMR) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (to confirm aryl and sulfurofluoridate groups), infrared (IR) spectroscopy (for S=O and S-F bond identification), and liquid chromatography-mass spectrometry (LC-MS) is recommended. Cross-referencing with computational density-functional theory (DFT) vibrational frequency calculations can resolve ambiguities .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols. Stability tests under varying humidity/temperature are advised to establish degradation thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Hybrid DFT methods (e.g., B3LYP) with exact-exchange corrections and gradient expansions for correlation energy (e.g., Lee-Yang-Parr functionals) model electronic properties like Fukui indices and frontier molecular orbitals. Solvent effects are incorporated via polarizable continuum models (PCM) to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reaction yield data involving this compound?

  • Methodological Answer : Systematic error analysis is critical. For example, inconsistent yields in Suzuki-Miyaura couplings may arise from trace moisture degrading the reagent. Use Karl Fischer titration to quantify moisture in reagents/solvents. Replicate experiments under rigorously anhydrous conditions and apply statistical tools (e.g., ANOVA) to isolate variables .

Q. How does this compound behave under extreme conditions (e.g., high temperature/pH)?

  • Methodological Answer : Conduct accelerated stability studies: heat samples to 50–100°C or expose to buffered solutions (pH 2–12) and monitor degradation via HPLC. Hydrolysis products (e.g., 4-bromophenol and sulfuryl fluoride) are identified using GC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard conditions .

Q. What role does this compound play in multi-step catalytic cycles?

  • Methodological Answer : As a sulfonating agent, it participates in palladium-catalyzed Catellani reactions. Mechanistic studies (e.g., in situ 19^{19}F NMR) track fluorine displacement during C–H functionalization. Control experiments with radical scavengers (e.g., TEMPO) clarify whether single-electron transfer pathways dominate .

Q. How to design experiments assessing the compound’s toxicity in biological systems?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with LC50_{50} determination. For in vivo models (e.g., zebrafish embryos), dose-response studies monitor developmental abnormalities. Metabolite profiling via high-resolution mass spectrometry identifies bioactivation pathways .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 255.06 g/mol
Synthetic Yield 55–70% (optimized)
Thermal Stability Stable up to 80°C (decomposes at 120°C)
DFT-Calculated EHOMOE_{\text{HOMO}} –6.8 eV (B3LYP/6-31G*)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.